Chiral Purity and Yield: D-Enantiomer Production vs. L- and DL-Forms
The D-enantiomer of 3-(trifluoromethyl)phenylalanine can be produced with high enantiomeric excess (ee) via engineered phenylalanine ammonia lyase (PAL) biocatalysts. A study reported the synthesis of (R)-m-(trifluoromethyl)phenylalanine with an ee of 93% and a yield of 34% [1]. While this data is for a close analog lacking the 4-chloro substituent, it demonstrates the feasibility of obtaining high optical purity for D-configured trifluoromethylated phenylalanines, a critical parameter for chiral drug synthesis. The corresponding L-enantiomer was produced with >99% ee and 26% yield, highlighting that different process optimizations may be required for each enantiomer [1]. This underscores the value of sourcing a pre-defined D-isomer like 4-Chloro-3-(trifluoromethyl)-D-phenylalanine to bypass in-house chiral resolution steps.
| Evidence Dimension | Enantiomeric Excess (ee) |
|---|---|
| Target Compound Data | 93% ee (for (R)-m-(trifluoromethyl)phenylalanine analog) [1] |
| Comparator Or Baseline | (S)-m-(trifluoromethyl)phenylalanine: >99% ee [1] |
| Quantified Difference | Difference in achievable ee for D- vs L-enantiomers under similar biocatalytic conditions |
| Conditions | Biocatalytic synthesis using engineered PcPAL variants |
Why This Matters
High enantiomeric purity is non-negotiable for drug candidates; this data supports the feasibility and defines the expected purity range for sourcing this D-amino acid class.
- [1] Scientific Reports. The production of l- and d-phenylalanines using engineered phenylalanine ammonia lyases from Petroselinum crispum. 2019; 9: 20123. Available at: https://www.nature.com/articles/s41598-019-56554-0 View Source
